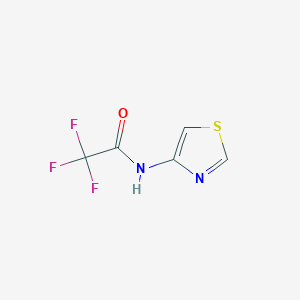

2,2,2-trifluoro-N-(thiazol-4-yl)acetamide

Overview

Description

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is a compound that features a trifluoromethyl group and a thiazole ring

Mechanism of Action

Target of Action

Thiazole derivatives have been studied for their pharmacological activities against various targets . For instance, some thiazole compounds have shown promising antimicrobial activity and anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, molecular docking studies have been carried out to study the binding mode of active compounds with receptors .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Result of Action

Some thiazole compounds have shown promising antimicrobial and anticancer activities .

Action Environment

The compound’s storage conditions suggest that it should be kept at 2-8°c, away from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(thiazol-4-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a thiazole derivative. One common method involves the use of 2-aminothiazole and 2,2,2-trifluoroacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Condensation Reactions: The amide group can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential antibacterial, antifungal, and anticancer properties.

Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

- 2,2,2-Trifluoro-N-(1,3-thiazol-2-yl)acetamide

- 2,2,2-Trifluoro-N-(5-methylthiazol-2-yl)acetamide

- 2,2,2-Trifluoro-N-(4-phenylthiazol-2-yl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

2,2,2-Trifluoro-N-(thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its biological activities, particularly its potential in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties. The thiazole ring contributes to the compound's ability to interact with various biological targets.

The primary mechanism through which this compound exerts its effects involves modulation of specific biochemical pathways. The thiazole moiety is believed to play a crucial role in binding interactions with target proteins, potentially impacting cellular signaling pathways. Studies suggest that the compound may inhibit certain enzymes or receptors involved in disease processes.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the thiazole and acetamide portions of the molecule can significantly alter its biological activity. For instance:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been associated with increased potency in inhibiting target enzymes compared to non-fluorinated analogs .

- Thiazole Variations : Different substitutions on the thiazole ring have been explored for their effects on binding affinity and selectivity toward specific receptors, particularly in cancer and inflammatory diseases .

Anticancer Activity

A study investigating the anticancer properties of derivatives related to this compound found that certain modifications led to enhanced antiproliferative effects against various cancer cell lines. For example, compounds with specific phenyl substitutions exhibited IC50 values in the low micromolar range against breast cancer cell lines .

Antimicrobial Properties

Another area of research focused on the antimicrobial activity of this compound. It was found to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial lipid biosynthesis pathways .

Research Findings Summary Table

Properties

IUPAC Name |

2,2,2-trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4(11)10-3-1-12-2-9-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLAEVGWZIFJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614069 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-92-8 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.